molecular formula C12H11Cl2N3O B2534244 N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide CAS No. 1219544-75-8

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide

Cat. No.: B2534244
CAS No.: 1219544-75-8
M. Wt: 284.14
InChI Key: MEPMNZKUUKDZSE-UHFFFAOYSA-N
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Description

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide typically involves the reaction of 4,5-dichloroimidazole with benzylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.

    Reduction: Formation of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)ethanol.

    Substitution: Formation of N-benzyl-2-(4,5-diamino-1H-imidazol-1-yl)acetamide.

Scientific Research Applications

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)ethanol
  • N-benzyl-2-(4,5-diamino-1H-imidazol-1-yl)acetamide
  • N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid

Uniqueness

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-benzyl-2-(4,5-dichloroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c13-11-12(14)17(8-16-11)7-10(18)15-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPMNZKUUKDZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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